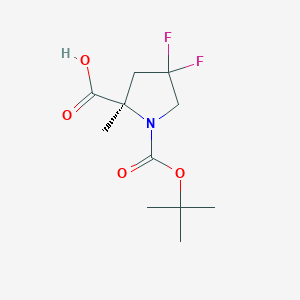

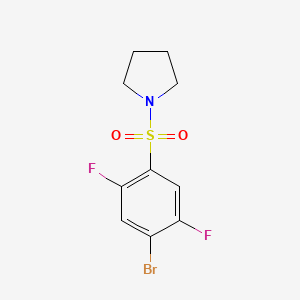

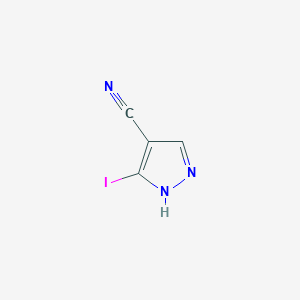

![molecular formula C9H9N3O2 B1404450 Etil [1,2,4]triazolo[4,3-a]piridina-8-carboxilato CAS No. 1394306-53-6](/img/structure/B1404450.png)

Etil [1,2,4]triazolo[4,3-a]piridina-8-carboxilato

Descripción general

Descripción

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are key structural components in a number of drug classes .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has also been used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the triazole nucleus allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a nucleophile with an aromatic compound, leading to the substitution of one or more of the aromatic hydrogen atoms with a nucleophile .Aplicaciones Científicas De Investigación

Química Medicinal y Farmacéutica

Los compuestos que contienen un triazol, como el Etil [1,2,4]triazolo[4,3-a]piridina-8-carboxilato, exhiben amplias actividades biológicas. Son conocidos por sus actividades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas . Se han desarrollado y aprobado una cantidad significativa de fármacos con una estructura de triazol, como el ketoconazol y el fluconazol .

Agroquímica

Los compuestos de triazol tienen un importante valor de aplicación en la agroquímica . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .

Química de Materiales

En el campo de la química de materiales, los compuestos de triazol también se utilizan ampliamente . Su estructura y propiedades únicas los hacen adecuados para diversas aplicaciones .

Aplicaciones Antidiabéticas

Se ha encontrado que los derivados de triazolo[4,3-a]pirazina, que son estructuralmente similares al this compound, tienen propiedades antidiabéticas . Por ejemplo, el 3-(Trifluorometil)-1,2,4-triazolo[4,3-a]pirazina es el farmacóforo clave de la sitagliptina fosfato, un nuevo fármaco para el tratamiento de la diabetes mellitus tipo II .

Aplicaciones Antivirales

Los compuestos de triazol han mostrado una posible actividad antiviral . Por ejemplo, la ribavirina, un derivado del triazol, es un fármaco antiviral de amplio espectro utilizado en el tratamiento de la hepatitis .

Aplicaciones Anticancerígenas

Los compuestos de triazol han demostrado propiedades anticancerígenas . Letrozol, anastrozol y vorazol, que son derivados del triazol, son fármacos anticancerígenos muy eficaces .

Direcciones Futuras

The future directions for research on Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could include further exploration of its biological activities and potential therapeutic applications. Given the versatile biological activities of triazole compounds , Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could be a promising candidate for drug development.

Mecanismo De Acción

Target of Action

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a complex chemical compound. Similar compounds have been found to target various cellular components, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is known that triazolo-pyridine derivatives can interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, which can lead to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight (19119 g/mol) and chemical formula (C9H9N3O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to have various effects, including anti-tumor activity and antibacterial activity .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts notable effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, this compound can affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions result in changes in cellular function and behavior, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can modulate the activity of enzymes involved in energy production, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and influence gene expression. Additionally, its distribution within tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITURZNCGIYBSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001185273 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394306-53-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394306-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)